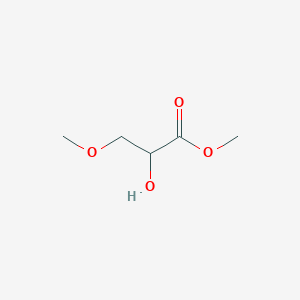
9H-xanthene-9-carbohydrazide
Übersicht
Beschreibung
9H-xanthene-9-carbohydrazide is a chemical compound with the molecular formula C14H12N2O2 . It has a molecular weight of 240.26 . This compound belongs to the class of xanthenes, which are oxygen-incorporating tricyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 32 bonds; 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 N hydrazine, and 1 aromatic ether .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.26 . The compound should be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activities
9H-xanthene derivatives, including 9H-xanthene-9-carbohydrazide, have been explored for their versatile synthesis methodologies and biological applications. These derivatives show significant biological activity, including as neuroprotectors, antitumors, and antimicrobials. However, concerns about their pharmacokinetic properties and safety need addressing for clinical applications (Maia et al., 2020).
2. Chemical Synthesis Techniques
Innovative chemical synthesis techniques, such as electrochemical dehydrogenative cross-coupling, have been developed for preparing functionalized 9H-xanthenes. This method features high atom economy and excellent functional-group tolerance, making it relevant for pharmaceutical chemistry applications (Yang et al., 2020).
3. Natural Occurrence and Synthesis
Xanthones, closely related to 9H-xanthene derivatives, are produced by fungi, lichens, and bacteria as secondary metabolites. Their synthesis, especially for the partially saturated derivatives, poses a challenge, indicating an area for further research (Masters & Bräse, 2012).
4. Antiallergic Activities
9H-xanthene derivatives have been synthesized and evaluated for antiallergic activities. The efficacy of these compounds in antiallergic applications correlates with substituent size, suggesting a potential avenue for developing new antiallergic drugs (Bristol et al., 1978).
5. Organic Light Emitting Diodes Applications
9H-xanthene derivatives have also been explored for their applications in organic light emitting diodes (OLEDs). Their photophysical properties and thermal stability make them suitable for use as emitter layers in OLEDs (Nasiri et al., 2021).
Wirkmechanismus
Target of Action
9H-xanthene-9-carbohydrazide is a derivative of xanthones, a class of secondary metabolites produced by plant organisms . Xanthones are known for their wide range of bioactivities . .
Mode of Action
As a xanthone derivative, it is likely to share some of the bioactivities common to xanthones, such as antioxidant and anti-inflammatory activities . The compound’s interaction with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . .
Result of Action
As a xanthone derivative, it may share some of the molecular and cellular effects common to xanthones, such as antioxidant and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
9H-xanthene-9-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNAWMSFFMKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970187 | |
| Record name | 9H-Xanthene-9-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5484-20-8 | |
| Record name | 9H-Xanthene-9-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)





![1-[(Methylsulfonyl)oxy]-1H-benzotriazole](/img/structure/B3144249.png)


![1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-](/img/structure/B3144271.png)

![N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline](/img/structure/B3144283.png)


